molecular formula C27H36NO7P B2652848 Fmoc-L-Pma(tBu)2-OH CAS No. 2088020-71-5

Fmoc-L-Pma(tBu)2-OH

Cat. No. B2652848
M. Wt: 517.559
InChI Key: YFRJHPIPYVQGGP-QHCPKHFHSA-N
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Description

“Fmoc-L-Pma(tBu)2-OH” is a chemical compound with the molecular formula C27H36NO7P . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-alanine . It has a molecular weight of 517.55 g/mol .


Synthesis Analysis

The synthesis of “Fmoc-L-Pma(tBu)2-OH” likely involves the Fmoc/tBu solid-phase synthesis method . This method is commonly used for the synthesis of molecules in both research and industrial settings . It involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Molecular Structure Analysis

The molecular structure of “Fmoc-L-Pma(tBu)2-OH” can be represented by the SMILES string: CC©©OP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC©©C .


Physical And Chemical Properties Analysis

“Fmoc-L-Pma(tBu)2-OH” is a solid substance . It is white or whitish in color . The compound has a molecular weight of 517.5 g/mol .

Scientific Research Applications

  • Peptide Synthesis Fmoc-L-Pma(tBu)2-OH plays a crucial role in peptide synthesis. For example, in the synthesis of β2-Homoselenocysteine derivatives, Fmoc-β2hSer(tBu)-OH was converted to Fmoc-β2hSec(PMB)-OH, a key step in solid-phase peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, research has shown the synthesis of vitamin B6-conjugated peptides using Fmoc-L-Ser(tBu) (Zhu & Stein, 1994).

  • Material Science and Nanotechnology The self-assembly properties of Fmoc variants, such as Fmoc-Ser(tBu)-OH, are explored for potential applications in material science and nanotechnology. These compounds demonstrate controlled morphological changes under varying conditions, offering insights into the design of novel self-assembled architectures (Kshtriya, Koshti, & Gour, 2021).

  • Development of Novel Peptide Inhibitors Fmoc-L-Pma(tBu)2-OH derivatives are used in the development of novel peptide inhibitors. For example, the synthesis of 3,5-difluorotyrosine-containing peptides with Fmoc-F2Y(tBu)-OH, showcasing its utility in the creation of protein tyrosine phosphatase inhibitors resistant to tyrosinase action (Gopishetty et al., 2008).

  • Enhancing Synthesis Processes Research into the Fmoc/tBu strategy of peptide synthesis, which utilizes Fmoc-protected amino acids, has led to improvements in the synthesis processes. For instance, the use of greener solvents has been proposed to reduce environmental impact without impairing synthetic efficiency (Al Musaimi, de la Torre, & Albericio, 2020).

  • Collagen Peptide Synthesis Fmoc-L-Pma(tBu)2-OH derivatives are also significant in the synthesis of collagen peptides. The optimized synthetic procedures using these derivatives have enabled the production of higher molecular weight collagen-type peptides in satisfactory yields (Ottl, Musiol, & Moroder, 1999).

properties

IUPAC Name

(2S)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36NO7P/c1-26(2,3)34-36(32,35-27(4,5)6)16-15-23(24(29)30)28-25(31)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRJHPIPYVQGGP-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OP(=O)(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Pma(tBu)2-OH

Citations

For This Compound
1
Citations
I Maluch, J Grzymska, SJ Snipas… - Biochemical …, 2021 - portlandpress.com
Caspases are a family of enzymes that play roles in cell death and inflammation. It has been suggested that in the execution phase of the apoptotic pathway, caspase-3, -6 and -7 are …
Number of citations: 7 portlandpress.com

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